2-{[(2-Chloro-5-{[(2-methylphenoxy)acetyl]amino}phenyl)carbonyl]amino}benzoic acid
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Overview
Description
2-{2-CHLORO-5-[2-(2-METHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a chlorinated benzene ring and an amido group linked to a benzoic acid moiety. This compound is of interest due to its potential biological activities and its role in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-CHLORO-5-[2-(2-METHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common method involves the acylation of 2-chloro-5-aminobenzoic acid with 2-(2-methylphenoxy)acetyl chloride under basic conditions to form the intermediate amide. This intermediate is then further reacted with another equivalent of 2-chloro-5-aminobenzoic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
2-{2-CHLORO-5-[2-(2-METHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorinated benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{2-CHLORO-5-[2-(2-METHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-CHLORO-5-[2-(2-METHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methoxyphenyl boronic acid
- 2-Chloro-5-methylphenol
- 2-Chloro-5-(trifluoromethyl)benzoic acid
Uniqueness
2-{2-CHLORO-5-[2-(2-METHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorinated benzene ring with an amido group and benzoic acid moiety sets it apart from other similar compounds, making it a valuable subject for research and application in various fields.
Properties
Molecular Formula |
C23H19ClN2O5 |
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Molecular Weight |
438.9 g/mol |
IUPAC Name |
2-[[2-chloro-5-[[2-(2-methylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C23H19ClN2O5/c1-14-6-2-5-9-20(14)31-13-21(27)25-15-10-11-18(24)17(12-15)22(28)26-19-8-4-3-7-16(19)23(29)30/h2-12H,13H2,1H3,(H,25,27)(H,26,28)(H,29,30) |
InChI Key |
IXNUQYLULQJUMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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